Cinnamylidenemalonic acid
Overview
Description
Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4. It is known for its white or light yellow crystalline powder appearance and has a melting point of 208°C (dec.) . This compound is soluble in alcohol and ether but insoluble in water . This compound is used in various organic synthesis reactions and has applications in the synthesis of drugs and other organic compounds .
Preparation Methods
Cinnamylidenemalonic acid is typically synthesized by reacting cinnamic acid with dichloromethane under alkaline conditions . The reaction involves the use of sodium hydroxide as a base, resulting in the formation of this compound along with sodium chloride and water as by-products . The reaction can be represented as follows:
[ \text{Cinnamic acid} + \text{Dichloromethane} + \text{Sodium hydroxide} \rightarrow \text{this compound} + \text{Sodium chloride} + \text{Water} ]
Chemical Reactions Analysis
Cinnamylidenemalonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Cinnamylidenemalonic acid has several scientific research applications:
Organic Synthesis: It is used in the synthesis of various organic compounds, including cinnamic acid and cinnamaldehyde.
Photochemical Studies: The compound’s ability to undergo photochemical reactions makes it useful in studying topochemical reactions and polymerizations.
Decarboxylation Studies: Research on the decarboxylation of this compound provides insights into the kinetics and activation parameters of such reactions.
Mechanism of Action
The mechanism of action of cinnamylidenemalonic acid involves its ability to undergo decarboxylation and photochemical reactions. These reactions are influenced by the compound’s molecular structure, which includes a benzene ring, an alkene double bond, and an acrylic acid functional group . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable products through electron donation and radical chain termination .
Comparison with Similar Compounds
Cinnamylidenemalonic acid can be compared with other similar compounds, such as:
Malonic Acid: While malonic acid has two carboxylic acid groups, it does not have the benzene ring and alkene double bond found in this compound.
Cinnamaldehyde: This compound has a similar structure to this compound but contains an aldehyde group instead of the carboxylic acid groups.
This compound’s unique combination of functional groups makes it distinct from these similar compounds, providing it with unique reactivity and applications in various chemical reactions.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enylidene]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUXJIIRIWMSQ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-92-8, 28028-86-6 | |
Record name | Cinnamylidenemalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, cinnamylidene-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028028866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamylidenemalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamylidenemalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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